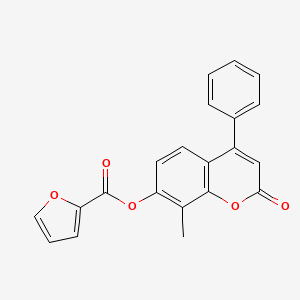

8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl 2-furoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl 2-furoate is a chemical compound that has been studied for its potential applications in scientific research. This compound is a derivative of coumarin, a natural compound found in many plants with various biological activities. The synthesis method of this compound, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of research will be discussed in

Aplicaciones Científicas De Investigación

Synthesis Techniques

Research on chromene derivatives, including compounds structurally related to 8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl 2-furoate, highlights various synthetic methodologies. For instance, a study by Khalilzadeh et al. (2011) presents an efficient synthesis of 2-hydroxy-3-[2-oxo-2-phenylethylidene]-2-phenyl-2, 3-dihydro-4H-furo[3, 2-c]chromene-4(2H)-one, involving the reaction between dibenzoylacetylene and 4-hydroxycoumarine in the presence of NaH in aqueous media, yielding nearly quantitative results. This method showcases a potential route for synthesizing derivatives of the compound of interest (Khalilzadeh et al., 2011).

Biological Activity

The exploration of chromene derivatives extends to their biological applications. A study conducted by El Azab et al. (2014) investigated the synthesis of novel 2H-chromene derivatives bearing phenylthiazolidinones, showcasing their potential biological activity. Although not directly related to this compound, this research provides insight into the antimicrobial potential of structurally similar compounds, suggesting a possible area of application for the compound (El Azab et al., 2014).

Photochemical Properties

Chromene derivatives are also known for their interesting photochemical properties. For example, Nechifor's (2009) study on aromatic polyamides with coumarin chromophores, including compounds related to this compound, highlights their potential in applications requiring photosensitive materials. The research outlines the synthesis of these polyamides and their properties, such as solubility, thermal stability, and photoreactivity, indicating the utility of chromene derivatives in material science and engineering (Nechifor, 2009).

Propiedades

IUPAC Name |

(8-methyl-2-oxo-4-phenylchromen-7-yl) furan-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14O5/c1-13-17(25-21(23)18-8-5-11-24-18)10-9-15-16(12-19(22)26-20(13)15)14-6-3-2-4-7-14/h2-12H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYLUCZKLUIZYEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=CC=C3)OC(=O)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-fluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5542452.png)

![4-(2-{[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]acetyl}carbonohydrazonoyl)benzoic acid](/img/structure/B5542456.png)

![1-(4-ethoxy-3-methylphenyl)-4-[4-(1H-imidazol-2-yl)-1-piperidinyl]-4-oxo-1-butanone](/img/structure/B5542501.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(2-methylbenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5542508.png)

![4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5542512.png)

![4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-(phenoxyacetyl)piperidine](/img/structure/B5542518.png)

![N-(4-{2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}phenyl)acetamide](/img/structure/B5542529.png)

![4-{2-[(3-phenyl-1H-pyrazol-5-yl)carbonyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5542539.png)

![N-[(3-methyl-1-benzofuran-2-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5542553.png)

![(3aS*,7aR*)-5-methyl-2-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetyl]octahydro-3aH-pyrrolo[3,4-c]pyridine-3a-carboxylic acid](/img/structure/B5542561.png)

![2-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B5542577.png)